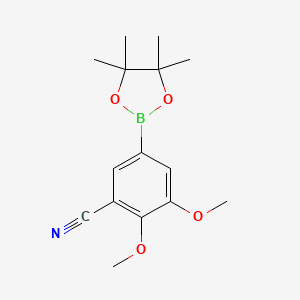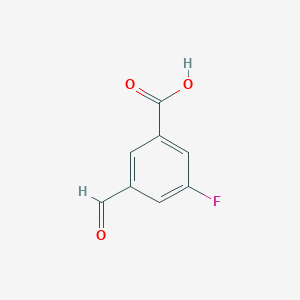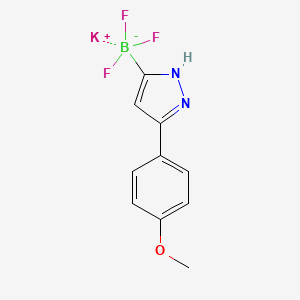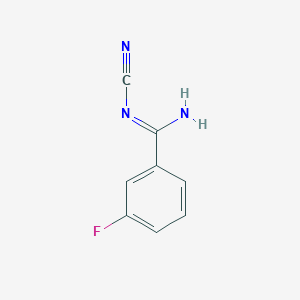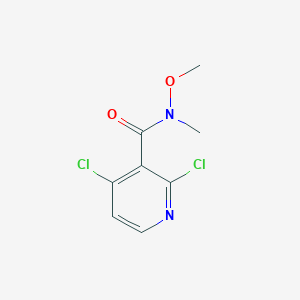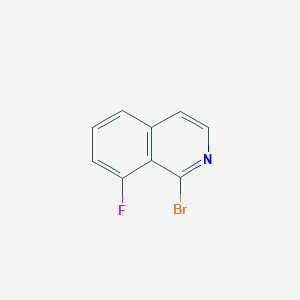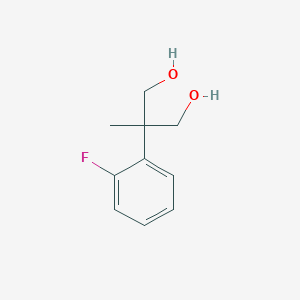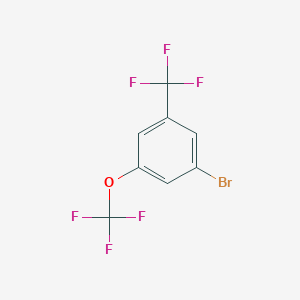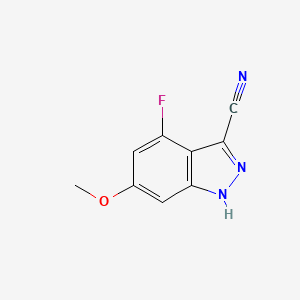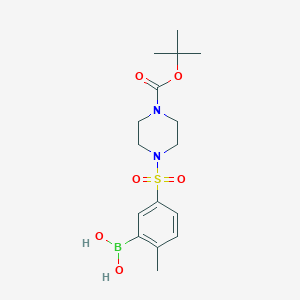
(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid
Overview
Description
(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonyl group and a piperazine moiety protected by a tert-butoxycarbonyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with di-tert-butyl dicarbonate to protect the amino groups, forming tert-butoxycarbonyl piperazine.
Sulfonylation: The protected piperazine is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group.
Borylation: The sulfonylated intermediate undergoes a borylation reaction with a boronic acid or boronate ester to introduce the boronic acid functionality.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Sulfide derivatives.
Substitution: Deprotected piperazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The boronic acid group can act as a ligand in various catalytic processes.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making this compound a potential candidate for enzyme inhibition studies.
Medicine:
Drug Development: The compound’s unique structure allows for the design of novel therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry:
Material Science: Used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid group interacts with the active site of enzymes, leading to inhibition of their activity. The sulfonyl and piperazine moieties may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the sulfonyl and piperazine groups, making it less versatile in certain applications.
(4-(Tert-butoxycarbonyl)piperazin-1-yl)boronic Acid: Lacks the sulfonyl group, which may reduce its potential in specific reactions.
Sulfonylphenylboronic Acid: Lacks the piperazine moiety, which may affect its binding properties.
Uniqueness: The combination of the boronic acid, sulfonyl, and piperazine groups in (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid provides a unique chemical scaffold that can be tailored for a wide range of applications, from catalysis to drug development. This versatility sets it apart from other similar compounds.
Properties
IUPAC Name |
[2-methyl-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O6S/c1-12-5-6-13(11-14(12)17(21)22)26(23,24)19-9-7-18(8-10-19)15(20)25-16(2,3)4/h5-6,11,21-22H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVHTAAECCKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


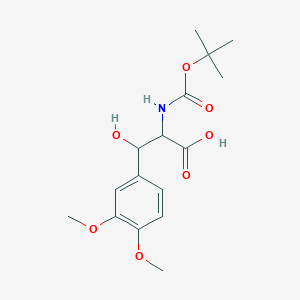
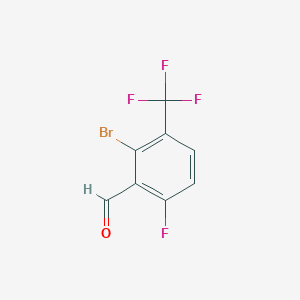
![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)
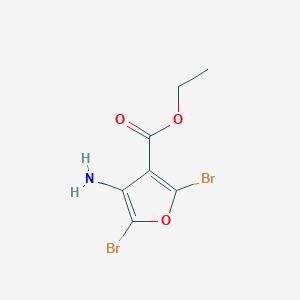
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)
